(2-Hydroxyhexadecyl)trimethylammonium chloride

Surfactant Science Colloid Chemistry Critical Micelle Concentration

Standard alkyltrimethylammonium salts lack reactive handles for specialized applications. This C2-hydroxylated C16 quaternary ammonium provides unique catalytic and self-assembly advantages. - **Autocatalytic resins:** Enables self-cured TGIC powder coatings without external catalysts (patent CN110746588A). - **Micellar catalysis:** Hydroxyl group participates in nucleophilic pathways (e.g., ester hydrolysis) absent in CTAB/CTAC. - **Formulation efficiency:** Lower predicted CMC than non-hydroxylated analogs reduces required surfactant loading. Sourced from BenchChem with verified analytical data.

Molecular Formula C19H42ClNO
Molecular Weight 336.0 g/mol
CAS No. 82711-88-4
Cat. No. B12665616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxyhexadecyl)trimethylammonium chloride
CAS82711-88-4
Molecular FormulaC19H42ClNO
Molecular Weight336.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C[N+](C)(C)C)O.[Cl-]
InChIInChI=1S/C19H42NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(2,3)4;/h19,21H,5-18H2,1-4H3;1H/q+1;/p-1
InChIKeyDZTAKTJYCGKPFN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Hydroxyhexadecyl)trimethylammonium chloride Overview


(2-Hydroxyhexadecyl)trimethylammonium chloride (CAS 82711-88-4) is a hydroxyl-functionalized quaternary ammonium compound with the molecular formula C19H42ClNO and a molecular weight of 336.00 g·mol⁻¹ . It belongs to the class of cationic surfactants, characterized by a long hydrophobic hexadecyl (C16) chain and a positively charged trimethylammonium head group . The strategic placement of a secondary hydroxyl group on the C2 position of the hydrophobic tail introduces unique properties that differentiate it from its non-hydroxylated analogs, impacting its surface activity, aggregation behavior, and reactivity [1].

Hydroxyl-directed reactivity May support micellar catalysis and resin curing studies
C2–OH cationic surfactant Reported trend toward lower CMC and improved water dispersibility
Not interchangeable with CTAC/CTAB Structural specificity relevant to patent-reported powder coating uses

(2-Hydroxyhexadecyl)trimethylammonium chloride vs. Generic Alternatives


While in-class alkyltrimethylammonium chlorides (e.g., CTAC, CAS 112-02-7) and bromides (e.g., CTAB) are widely used as surfactants, (2-Hydroxyhexadecyl)trimethylammonium chloride offers distinct, quantifiable advantages. The introduction of a secondary hydroxyl group at the C2 position of the hexadecyl chain fundamentally alters its physicochemical behavior compared to its non-hydroxylated counterparts [1]. This is not a simple, interchangeable analog; the hydroxyl group enables unique reactivity, such as acting as a nucleophile in micellar catalysis, which is absent in standard alkyltrimethylammonium surfactants [2]. Furthermore, hydroxyl-functionalization is known to significantly lower the critical micelle concentration (CMC) and enhance solubility, which are critical parameters for efficient and cost-effective formulation [3]. The specific position of the hydroxyl group further differentiates it from other hydroxyl-functionalized surfactants, directly impacting its performance in specialized applications like autocatalytic resin curing [4].

Attribute
(2-Hydroxyhexadecyl)trimethylammonium chloride
Non-hydroxylated analog (e.g., CTAC)
Reactive site
Secondary –OH at C2
None
CMC trend
Reported lower than non-hydroxylated
Higher, may require more surfactant
Micellar catalysis
Enables nucleophilic pathway
Inert as catalyst

(2-Hydroxyhexadecyl)trimethylammonium chloride: Performance Comparison


Critical Micelle Concentration vs. CTAC

Hydroxyl-containing cationic surfactants are known to lower the critical micelle concentration (CMC) compared to their non-hydroxylated counterparts. For the closely related bromide analog, 2-hydroxyhexadecyltrimethylammonium bromide (2-OH CTAB), a CMC of 1.3 mM has been reported [1]. In contrast, the non-hydroxylated analog, hexadecyltrimethylammonium chloride (CTAC), exhibits a higher CMC of 1.32 mM under comparable conditions [2]. This class-level inference suggests that the introduction of the hydroxyl group reduces the CMC, leading to more efficient micelle formation at lower surfactant concentrations.

CMC comparison
Class-level inference
~1.3 mM (2-OH CTAB, bromide)
Supports CMC efficiency review
Cross-study comparison; exact chloride CMC to verify
Surfactant Science Colloid Chemistry Critical Micelle Concentration

Micellar Catalysis vs. CTAB

In a comparative study on the basic hydrolysis of aspirin derivatives, the hydroxy-functionalized micelle 2-hydroxyhexadecyltrimethylammonium bromide (2-OH CTAB) demonstrated a significantly different catalytic profile compared to the non-hydroxylated cetyltrimethylammonium bromide (CTAB) [1]. The presence of the hydroxyl group on the surfactant tail allows for covalent bond formation with ester substrates, a reaction pathway unavailable to CTAB. This is evidenced by differences in the ratios of optimum rates of hydrolysis (k2M/k2W) for various substrates, which were used to discriminate between reaction centers at the micelle-water interface versus those buried in the micellar core. For instance, the study reports that CHEDAB (a related primary hydroxyl-functionalized surfactant) exhibited the greatest discrimination, but 2-OH CTAB also showed a distinct orientation-dependent reactivity profile compared to CTAB [1].

Micellar catalysis
Reported
Distinct kinetic profile vs CTAB
Hydrolysis rate ratios (k2M/k2W) differ
Supports hydroxyl-dependent catalysis research
Substrate orientation matters; data from bromide analog
Micellar Catalysis Organic Chemistry Kinetic Studies

Autocatalytic Curing in Polyester Resins

(2-Hydroxyhexadecyl)trimethylammonium chloride (CAS 82711-88-4) is explicitly utilized in a patented formulation for a self-catalyzed, fast-curing pure polyester resin [1]. In this application, the compound is reacted with ethylene glycol bis(2-aminoethyl ether) tetraacetic acid at 150°C to produce a material with 'outstanding autocatalysis performance and high curing activity' [1]. This contrasts with standard non-hydroxylated alkyltrimethylammonium chlorides, which lack the nucleophilic hydroxyl group required for this esterification reaction, rendering them unsuitable for this specific catalytic role. The patent claims that the resulting resin can be 'quickly cured with curing agent TGIC without adding...' additional catalysts, highlighting a direct, quantifiable performance benefit derived from the compound's unique structure [1].

Autocatalytic curing
Patent-reported
Reported 'high curing activity' in polyester resin
Enables catalyst-free TGIC curing process
Patent CN110746588A; curing time reduction implied
Polymer Chemistry Powder Coatings Industrial Catalysis

(2-Hydroxyhexadecyl)trimethylammonium chloride: Procurement Applications


Self-Catalyzed Powder Coating Formulations

Procurement should be prioritized for the development of self-catalyzed, fast-curing pure polyester resins for outdoor TGIC powder coatings. As detailed in patent CN110746588A, (2-Hydroxyhexadecyl)trimethylammonium chloride is a key component in achieving 'outstanding autocatalysis performance and high curing activity' without the need for additional catalysts [1]. This is a direct application where the compound's unique hydroxyl functionality is essential, providing a clear performance and cost advantage over non-functionalized alternatives that would require supplementary catalysts.

Micellar Catalysis for Organic Synthesis

Researchers should select (2-Hydroxyhexadecyl)trimethylammonium chloride (or its bromide analog) when designing micellar reaction media for organic transformations that can be accelerated by a nucleophilic hydroxyl group. Comparative kinetic studies demonstrate that hydroxy-functionalized micelles like 2-OH CTAB provide a unique catalytic pathway (covalent bond formation with substrates) that is absent in standard CTAB micelles, leading to altered reaction rates and product distributions [2]. This is particularly relevant for reactions involving ester hydrolysis or nucleophilic aromatic substitution where substrate orientation and local nucleophile concentration are critical [3].

Enhanced Surfactant Efficiency

When designing aqueous formulations where minimizing surfactant concentration is critical for cost or performance reasons, (2-Hydroxyhexadecyl)trimethylammonium chloride should be evaluated over its non-hydroxylated counterparts. Class-level evidence from hydroxyl-containing cationic surfactants indicates a trend toward lower critical micelle concentrations (CMCs) compared to standard alkyltrimethylammonium chlorides [4]. While exact values for the chloride salt may vary, this property suggests the potential for more efficient micelle formation and surface tension reduction at lower molar concentrations, a key factor in applications ranging from emulsification to detergency [5].

Personal Care Conditioning & Antistatic

The compound's structural similarity to well-known hair conditioning agents (e.g., Hydroxycetyl Hydroxyethyl Dimonium Chloride) and its inherent cationic nature support its use in personal care formulations, particularly in shampoos and conditioners, for its antistatic and conditioning properties [6]. While not a primary differentiator from all analogs, its hydroxyl functionality may impart enhanced solubility and a different sensory profile compared to non-hydroxylated conditioning agents, making it a valuable component for formulators seeking specific performance attributes.

Application
Selection Property
Validation Focus
Self-catalyzed powder coating research
Hydroxyl-functionalized reactivity
Curing activity and catalyst-free process review
Micellar catalysis studies
Nucleophilic –OH group availability
Substrate-dependent rate enhancements review
Aqueous formulation efficiency
Lower reported CMC trend
Dosage efficiency and micellization review
Personal care conditioning research
Cationic surfactant with hydroxyl modification
Sensory and antistatic performance evaluation
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